N-[4-(difluoromethoxy)phenyl]-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-amine
Description
N-[4-(difluoromethoxy)phenyl]-4-[4-(pyridin-2-yl)piperazine-1-carbonyl]-1,3-thiazol-2-amine is a synthetic small molecule featuring a 1,3-thiazol-2-amine core substituted with a 4-(difluoromethoxy)phenyl group and a piperazine-1-carbonyl moiety linked to a pyridin-2-yl ring. The piperazine-pyridine subunit is a common pharmacophore in kinase inhibitors and neurotransmitter receptor modulators, suggesting possible activity in oncology or neurological disorders .
Properties
IUPAC Name |
[2-[4-(difluoromethoxy)anilino]-1,3-thiazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N5O2S/c21-19(22)29-15-6-4-14(5-7-15)24-20-25-16(13-30-20)18(28)27-11-9-26(10-12-27)17-3-1-2-8-23-17/h1-8,13,19H,9-12H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQKHEFAIIRGRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC=C(C=C4)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used in the treatment of tuberculosis, suggesting that it may target mycobacterium tuberculosis.
Mode of Action
It’s worth noting that similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis. This suggests that the compound may interact with its targets to inhibit the growth of the bacteria.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key Observations:
Substituent Effects on Bioactivity :
- The difluoromethoxy group in the target compound likely improves metabolic stability compared to the methoxy analog in , which is used in OLEDs . Fluorinated groups (e.g., trifluoromethyl in ) are common in drug design for enhanced binding affinity and pharmacokinetics .
- The pyridin-2-yl-piperazine subunit may confer selectivity for dopaminergic or serotonergic receptors, contrasting with pyridin-3-yl derivatives () that lack this specificity .
Synthetic Routes :
- Piperazine-carbonyl derivatives (e.g., ) are often synthesized via reductive amination or carbodiimide-mediated coupling . The target compound may follow similar protocols.
The absence of fluorinated phenyl groups in these analogs may correlate with lower potency compared to the target compound.
Patent Landscape :
- and highlight patented piperazine derivatives for oncology, suggesting the target compound could fill a niche in fluorinated CNS drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
